molecular formula C11H13NO2 B2847756 5-Hydroxy-1,3,3-trimethylindolin-2-one CAS No. 120713-58-8

5-Hydroxy-1,3,3-trimethylindolin-2-one

Cat. No. B2847756
CAS RN: 120713-58-8
M. Wt: 191.23
InChI Key: JHAJGKDFHKWIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,3,3-trimethylindolin-2-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an indolin-2-one core with three methyl groups and a hydroxy group .

Scientific Research Applications

Neuropharmacological Applications

  • Potentiation of Alpha 7 Nicotinic Receptors : 5-Hydroxyindole (a compound related to 5-Hydroxy-1,3,3-trimethylindolin-2-one) has been shown to potentiate human alpha 7 nicotinic acetylcholine receptors, enhancing the efficacy of acetylcholine and increasing intracellular calcium levels in certain cell types. This suggests potential applications in modulating synaptic transmission and neural signaling (Zwart et al., 2002).

Luminescent Material Research

  • Luminescent Properties in Zn Complexes : Research has highlighted the synthesis of a Zinc (Zn) complex using a novel 2-substituted-8-hydroxyquinoline ligand, demonstrating yellow luminescence. This indicates potential applications in creating luminescent materials for various technological uses (Huo, Zhu, & Hu, 2010).

Medicinal Chemistry

  • Inhibition of Tubulin Polymerization : Studies on derivatives of 2-phenylindole, which share a core structural similarity with this compound, show potential in inhibiting tubulin polymerization, a key process in cell division. This suggests possible applications in developing new cancer therapies (Gastpar et al., 1998).

Molecular Biology

  • Mapping of 5-Hydroxymethylcytosine in Stem Cells : Research involving 5-hydroxymethylcytosine, a compound structurally related to this compound, indicates its role in transcriptional regulation in embryonic stem cells. This highlights its significance in genetics and developmental biology (Pastor et al., 2011).

EPR Oximetry

  • Isoindoline Nitroxides for EPR Oximetry : Isoindoline nitroxides, closely related to this compound, have been explored for their use in Electron Paramagnetic Resonance (EPR) oximetry, useful in studying molecular motion and cellular metabolism (Khan et al., 2011).

Synthesis and Characterization

  • Derivatives and Metal Complexes : The synthesis of various derivatives of 8-hydroxyquinoline, which share some structural features with this compound, and their metal complexes have been investigated. This research opens avenues in chemical synthesis and materials science (Li & Xu, 2008).

Mechanism of Action

Target of Action

5-Hydroxy-1,3,3-trimethylindolin-2-one is a compound used in the synthesis of various pharmaceuticals It is known to be used as an intermediate in the synthesis of drugs used for awakening after anesthesia .

Mode of Action

The exact mode of action of this compound is not well-documented. As an intermediate in drug synthesis, it likely interacts with other compounds to form the active pharmaceutical ingredient. The resulting changes depend on the specific drug being synthesized .

Biochemical Pathways

As an intermediate in drug synthesis, its effects on biochemical pathways would be indirect and depend on the final drug product .

Pharmacokinetics

As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug product .

Result of Action

The molecular and cellular effects of this compound are not well-documented. As an intermediate in drug synthesis, its direct effects at the molecular and cellular level would be minimal. Instead, the effects would be primarily due to the final drug product .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its stability and reactivity .

properties

IUPAC Name

5-hydroxy-1,3,3-trimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)8-6-7(13)4-5-9(8)12(3)10(11)14/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJGKDFHKWIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.